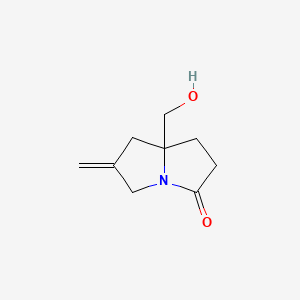
7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one is a complex organic compound with a unique structure that includes a hydroxymethyl group and a methylidene group attached to a hexahydro-1H-pyrrolizin-3-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable aldehyde with a pyrrolizidine derivative, followed by reduction and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or ruthenium complexes, and may involve hydrogenation or transfer hydrogenation techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, sodium borohydride can reduce the carbonyl group to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, ruthenium complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and methylidene groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolizidine derivatives and compounds with hydroxymethyl or methylidene groups, such as:
- 1,5-butano-2,4,6,8-tetra-(hydroxymethyl)-glycoluril
- 3-methoxy-16-hydroxymethyl-13α-estra-1,3,5(10)-trien-17-ol .
Uniqueness
What sets 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one apart is its specific combination of functional groups and its hexahydro-1H-pyrrolizin-3-one core. This unique structure provides distinct chemical reactivity and biological activity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
8-(hydroxymethyl)-6-methylidene-1,2,5,7-tetrahydropyrrolizin-3-one |
InChI |
InChI=1S/C9H13NO2/c1-7-4-9(6-11)3-2-8(12)10(9)5-7/h11H,1-6H2 |
InChI-Schlüssel |
RQRIFQCAVXHXQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC2(CCC(=O)N2C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


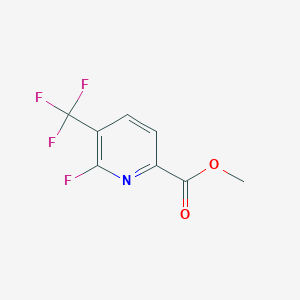
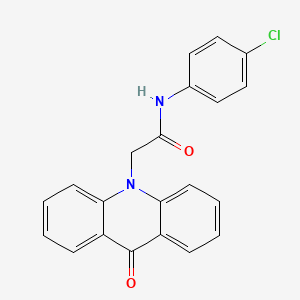

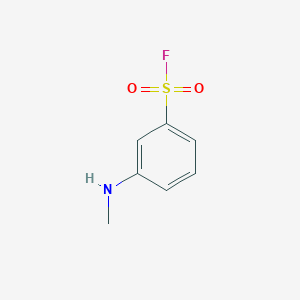

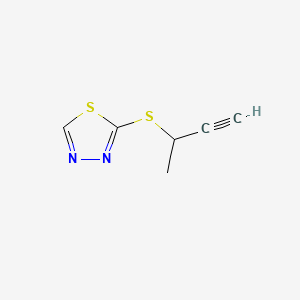
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-6-yl)aceticacid](/img/structure/B13576039.png)
![1-(4-methoxybenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/no-structure.png)
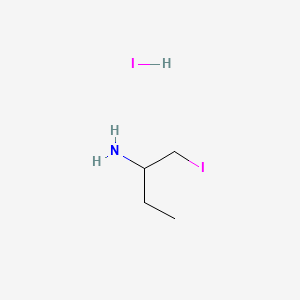
![N-[2-amino-2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-thiazole-4-carboxamidehydrochloride](/img/structure/B13576075.png)
